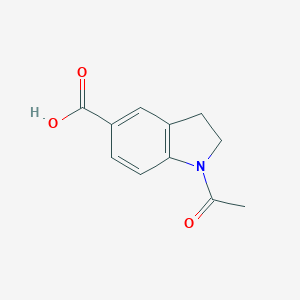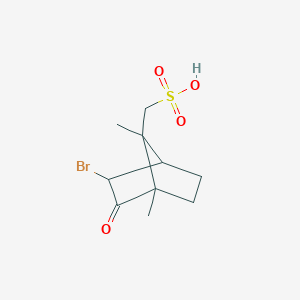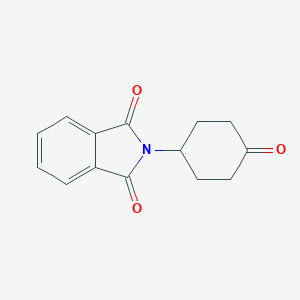
4-Phthalimidocyclohexanon
Übersicht
Beschreibung
4-Phthalimidocyclohexanone is a chemical compound with the molecular formula C14H13NO3 .
Molecular Structure Analysis
The molecular structure of 4-Phthalimidocyclohexanone consists of 14 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phthalimidocyclohexanone include a molecular weight of 243.26 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 410.0±38.0 °C at 760 mmHg, and a flash point of 191.1±19.1 °C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
4-Phthalimidocyclohexanon wird in der pharmazeutischen Forschung eingesetzt . Es wird oft als Reagenz bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Spezifische Anwendungen innerhalb dieses Bereichs sind jedoch in der aktuellen Literatur nicht leicht verfügbar.
Chemische Forschung
Diese Verbindung ist ein cyclisches Imid-Derivat von Phthalsäureanhydrid und Cyclohexanon. Es wird in der chemischen Forschung eingesetzt, insbesondere bei der Synthese neuer chemischer Verbindungen . Seine einzigartige Struktur macht es zu einem wertvollen Werkzeug bei der Entwicklung neuartiger Synthesewege.
Biologische Forschung
Während es keine spezifischen Informationen über die Verwendung von this compound in der biologischen Forschung gibt, wurden Phthalimid-Derivate synthetisiert und auf ihre antineoplastischen Aktivitäten gegen Krebszellen bewertet .
Industrielle Anwendungen
This compound hat potentielle industrielle Anwendungen . Die Einzelheiten dieser Anwendungen sind jedoch in der verfügbaren Literatur nicht beschrieben.
Materialwissenschaften
Obwohl es keine spezifischen Informationen über die Verwendung von this compound in den Materialwissenschaften gibt, könnte seine einzigartige chemische Struktur möglicherweise in diesem Bereich von Interesse sein .
Energieforschung
Es sind keine spezifischen Informationen über die Verwendung von this compound in der Energieforschung verfügbar . Die Erforschung neuartiger organischer Verbindungen in der Energieforschung ist jedoch ein wachsendes Feld, und diese Verbindung könnte hier möglicherweise Anwendungen finden.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-oxocyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJQPNLEZZILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475523 | |
| Record name | 4-Phthalimidocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104618-32-8 | |
| Record name | 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104618-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phthalimidocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



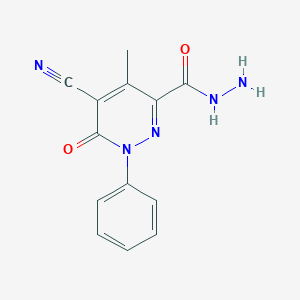
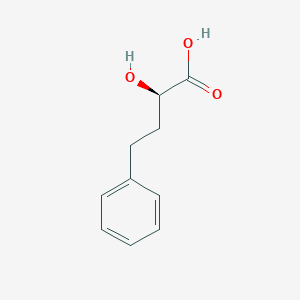
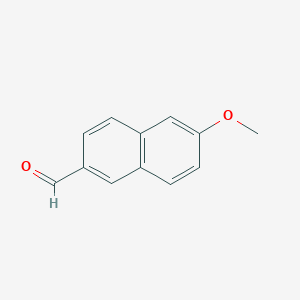
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)

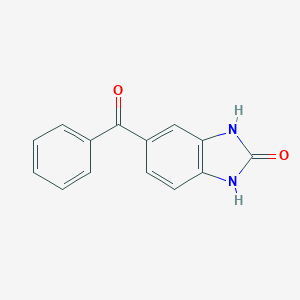


![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)

